(1R,2R)-ethyl 2-((R)-1-phenylethylaMino)cyclopentanecarboxylate hydrochloride (1R,2R)-ethyl 2-((R)-1-phenylethylaMino)cyclopentanecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 163877-11-0
VCID: VC0183182
InChI: InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H/t12-,14-,15-;/m1./s1
SMILES: CCOC(=O)C1CCCC1[NH2+]C(C)C2=CC=CC=C2.[Cl-]
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol

(1R,2R)-ethyl 2-((R)-1-phenylethylaMino)cyclopentanecarboxylate hydrochloride

CAS No.: 163877-11-0

Main Products

VCID: VC0183182

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82 g/mol

(1R,2R)-ethyl 2-((R)-1-phenylethylaMino)cyclopentanecarboxylate hydrochloride - 163877-11-0

CAS No. 163877-11-0
Product Name (1R,2R)-ethyl 2-((R)-1-phenylethylaMino)cyclopentanecarboxylate hydrochloride
Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
IUPAC Name [(1R,2R)-2-ethoxycarbonylcyclopentyl]-[(1R)-1-phenylethyl]azanium;chloride
Standard InChI InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H/t12-,14-,15-;/m1./s1
Standard InChIKey CQPRDUSUUBNWRP-RVXAEUMZSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CCC[C@H]1[NH2+][C@H](C)C2=CC=CC=C2.[Cl-]
SMILES CCOC(=O)C1CCCC1[NH2+]C(C)C2=CC=CC=C2.[Cl-]
Canonical SMILES CCOC(=O)C1CCCC1[NH2+]C(C)C2=CC=CC=C2.[Cl-]
PubChem Compound 11087803
Last Modified Nov 11 2021
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